molecular formula C24H29FN4O3 B2422989 N1-(3-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide CAS No. 922013-50-1

N1-(3-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2422989
CAS No.: 922013-50-1
M. Wt: 440.519
InChI Key: JHUJKLQDYOYEFX-UHFFFAOYSA-N
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Description

“N1-(3-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide” is a complex organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(3-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1-methyl-1,2,3,4-tetrahydroquinoline: This can be achieved through the reduction of quinoline derivatives.

    Introduction of the morpholinoethyl group: This step involves the reaction of the tetrahydroquinoline with a morpholine derivative under suitable conditions.

    Coupling with 3-fluorophenyl oxalamide: The final step involves the coupling of the intermediate with 3-fluorophenyl oxalamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This includes the use of automated synthesis equipment and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.

    Reduction: Reduction reactions can occur at the oxalamide group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its therapeutic potential, particularly in targeting specific receptors or enzymes.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the morpholinoethyl group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide
  • N1-(3-bromophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide

Uniqueness

The unique feature of “N1-(3-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide” is the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity compared to its chloro- and bromo- counterparts.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O3/c1-28-9-3-4-17-14-18(7-8-21(17)28)22(29-10-12-32-13-11-29)16-26-23(30)24(31)27-20-6-2-5-19(25)15-20/h2,5-8,14-15,22H,3-4,9-13,16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUJKLQDYOYEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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